![molecular formula C17H15BrFN3O3 B4080646 N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4080646.png)
N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as BFPNB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood, but it is thought to involve the inhibition of ion channels. Specifically, N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is believed to block the activity of certain ion channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, which in turn inhibits the flow of ions through the channel.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has a variety of biochemical and physiological effects, depending on the specific ion channels that it inhibits. In general, N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to reduce the activity of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has also been shown to inhibit the activity of certain potassium channels, which are important for regulating the resting membrane potential of cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is its specificity for certain ion channels. This specificity allows researchers to study the effects of inhibiting specific channels without affecting other channels or processes. However, one limitation of N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is its relatively low potency compared to other ion channel inhibitors. This means that higher concentrations of N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide may be required to achieve the desired effect, which can be problematic in certain experimental setups.
Future Directions
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of interest is in the development of more potent and selective inhibitors of ion channels. Another area of interest is in the study of the long-term effects of N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide on ion channel activity and cell physiology. Finally, N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide may have potential therapeutic applications for a variety of diseases and conditions, including epilepsy and chronic pain.
Conclusion
In conclusion, N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is a valuable tool for researchers studying ion channels and other biological processes. Its specificity for certain ion channels makes it a valuable tool for studying the effects of inhibiting these channels, although its relatively low potency may be a limitation in certain experimental setups. Future research on N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide may lead to the development of more potent and selective ion channel inhibitors, as well as potential therapeutic applications for a variety of diseases and conditions.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been used extensively in scientific research as a tool to study a variety of biological processes. One of the most common applications of N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is in the study of ion channels, which are important for a variety of physiological processes. N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the activity of certain ion channels, making it a valuable tool for researchers studying these channels.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN3O3/c18-12-4-5-14(13(19)10-12)20-17(23)11-3-6-15(16(9-11)22(24)25)21-7-1-2-8-21/h3-6,9-10H,1-2,7-8H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFJCHALKZKIFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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